molecular formula C24H23N5O2 B11695069 N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Cat. No.: B11695069
M. Wt: 413.5 g/mol
InChI Key: IGCKFAUTASHDFR-NMVQVFOTSA-N
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Description

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, hydrazinecarbonyl groups, and dimethylamino functionalities

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23N5O2/c1-29(2)21-10-8-18(9-11-21)16-22(27-23(30)20-6-4-3-5-7-20)24(31)28-26-17-19-12-14-25-15-13-19/h3-17H,1-2H3,(H,27,30)(H,28,31)/b22-16-,26-17+

InChI Key

IGCKFAUTASHDFR-NMVQVFOTSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=NC=C2)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=NC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and pyridine-4-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also bind to specific proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
  • **N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

The uniqueness of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .

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